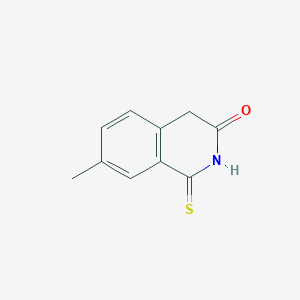
7-methyl-1-sulfanylidene-4H-isoquinolin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-methyl-1-sulfanylidene-4H-isoquinolin-3-one is a heterocyclic compound that belongs to the class of isoquinolines. Isoquinolines are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring. This compound is characterized by the presence of a methyl group at the 7th position and a sulfanylidene group at the 1st position of the isoquinoline ring system .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of isoquinoline derivatives, including 7-methyl-1-sulfanylidene-4H-isoquinolin-3-one, can be achieved through various methods. One common method involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. This reaction proceeds via cyclization under acidic conditions .
Another method is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent. This method is known for its high yield and efficiency .
Industrial Production Methods
Industrial production of isoquinoline derivatives often involves the use of metal catalysts to enhance the reaction rate and yield. For example, the tandem nucleophilic addition and cyclization of ortho-alkynylarylaldimines in the presence of a metal catalyst has been reported as an efficient method for synthesizing isoquinoline derivatives .
化学反应分析
Types of Reactions
7-methyl-1-sulfanylidene-4H-isoquinolin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted isoquinoline derivatives .
科学研究应用
7-methyl-1-sulfanylidene-4H-isoquinolin-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: This compound is being investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.
作用机制
The mechanism of action of 7-methyl-1-sulfanylidene-4H-isoquinolin-3-one involves its interaction with various molecular targets and pathways. The sulfanylidene group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. Additionally, the aromatic ring system can participate in π-π interactions with aromatic amino acids in proteins, further influencing their function .
相似化合物的比较
Similar Compounds
Isoquinoline-1,3(2H,4H)-dione: This compound has a similar isoquinoline ring system but differs in the presence of a dione group instead of a sulfanylidene group.
7-methyl-1-sulfanylidene-4H-isoquinolin-3-one: This compound is unique due to the presence of both a methyl group and a sulfanylidene group, which confer distinct chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which allows for unique interactions with biological targets and distinct reactivity in chemical reactions. This makes it a valuable compound for both scientific research and industrial applications .
属性
CAS 编号 |
90923-89-0 |
|---|---|
分子式 |
C10H9NOS |
分子量 |
191.25 g/mol |
IUPAC 名称 |
7-methyl-1-sulfanylidene-4H-isoquinolin-3-one |
InChI |
InChI=1S/C10H9NOS/c1-6-2-3-7-5-9(12)11-10(13)8(7)4-6/h2-4H,5H2,1H3,(H,11,12,13) |
InChI 键 |
HVTIMTZZXLZGMH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(CC(=O)NC2=S)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


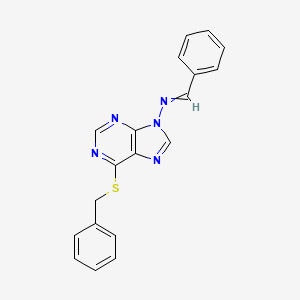
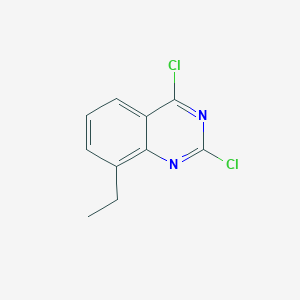
![2,6-Diazaspiro[3.4]octane, 2-[(4-methylphenyl)sulfonyl]-6-(phenylmethyl)-](/img/structure/B13986191.png)
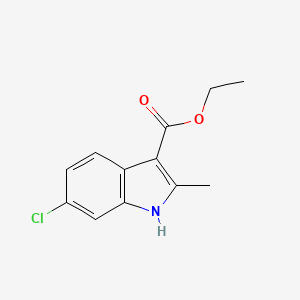
![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]-2-(phenylmethoxycarbonylamino)propanoic acid](/img/structure/B13986208.png)
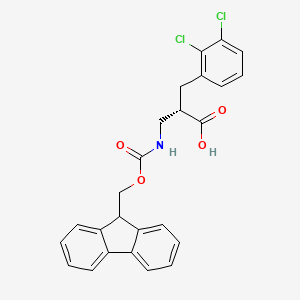
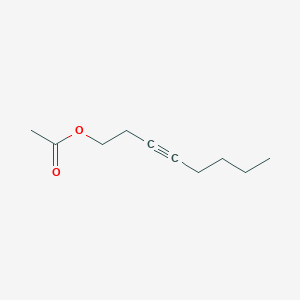

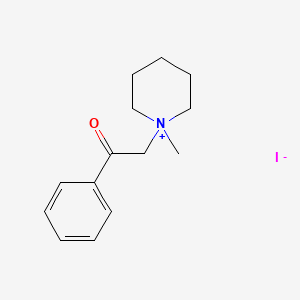
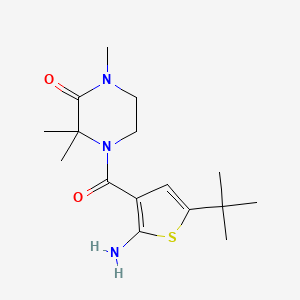
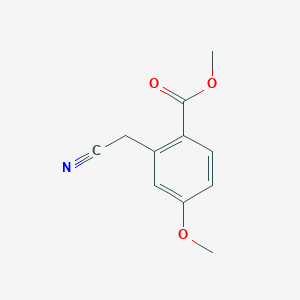
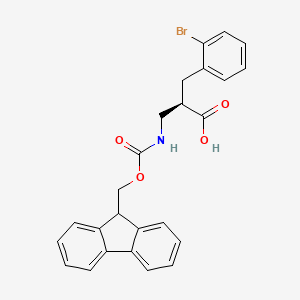
![n-[4-(2-Phenylpropan-2-yl)phenyl]acetamide](/img/structure/B13986237.png)
![5-[5-Phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyridine-3-carboxamide](/img/structure/B13986240.png)
